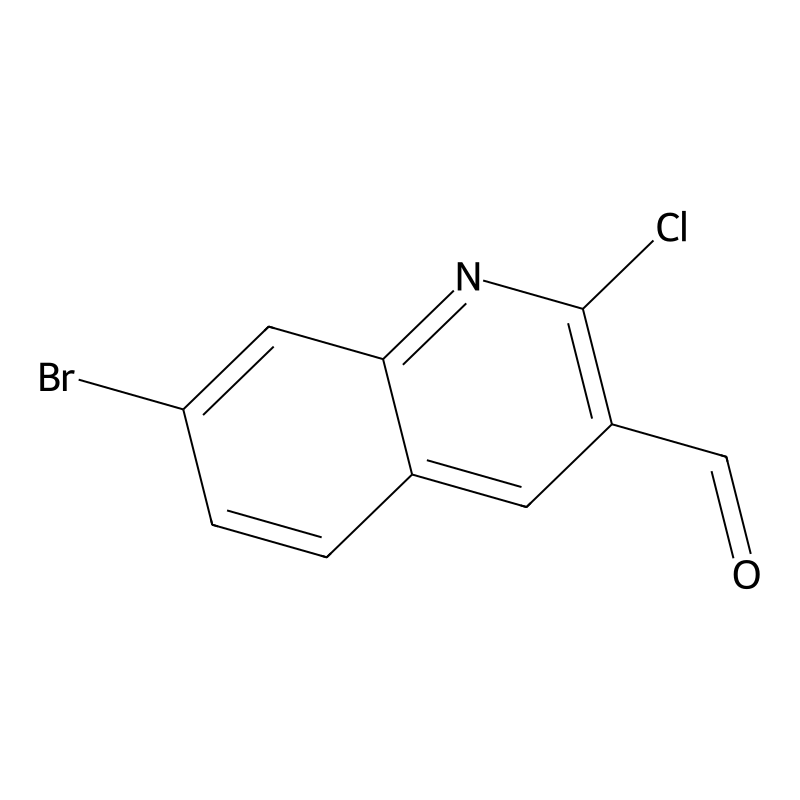

7-Bromo-2-chloroquinoline-3-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Quinoline derivatives have shown promising antimicrobial properties . The exact methods and results would depend on the specific derivative and the microbial species tested.

- Some quinoline derivatives have been found to exhibit antimalarial activity . The effectiveness of these compounds can vary based on the specific derivative and the strain of malaria.

- Quinoline derivatives have been used in the development of anti-inflammatory drugs . The specific methods and results would depend on the derivative and the inflammation model used.

- Certain quinoline derivatives have shown potential as antitumor agents . The effectiveness can vary based on the specific derivative and the type of tumor.

- Quinoline derivatives have also been studied for their anti-parasitic activity . The specific methods and results would depend on the derivative and the parasite species.

- The quinoline motif is often used as a core template in drug design due to its broad spectrum of bioactivity . The specific applications would depend on the therapeutic target and the specific quinoline derivative used.

Antimicrobial Activity

Antimalarial Activity

Anti-inflammatory Activity

Antitumor Activity

Anti-parasitic Activity

Drug Design

- Quinoline derivatives have been studied for their potential antiviral properties . The specific methods and results would depend on the derivative and the virus strain tested.

- Some quinoline derivatives have shown potential as antidepressants . The effectiveness can vary based on the specific derivative and the model of depression used.

- Quinoline derivatives have been used in the development of antidiabetic drugs . The specific methods and results would depend on the derivative and the diabetes model used.

- Certain quinoline derivatives have shown potential as neuroprotective agents . The effectiveness can vary based on the specific derivative and the type of neurodegenerative disorder.

- Quinoline derivatives have also been studied for their antioxidant activity . The specific methods and results would depend on the derivative and the oxidative stress model used.

- The quinoline motif is often used in the design of analgesic drugs due to its broad spectrum of bioactivity . The specific applications would depend on the therapeutic target and the specific quinoline derivative used.

Antiviral Activity

Antidepressant Activity

Antidiabetic Activity

Neuroprotective Activity

Antioxidant Activity

Analgesic Activity

7-Bromo-2-chloroquinoline-3-carbaldehyde is a heterocyclic compound characterized by the presence of both bromine and chlorine substituents on the quinoline ring. Its chemical formula is , and it has a molecular weight of approximately 270.51 g/mol. The compound features a carbaldehyde group, which contributes to its reactivity and potential biological activity. The structure can be represented as follows:

textCl | / \ | | Br C=O \ | \ | N-C | | C-C

This compound belongs to the class of chlorinated quinolines, which have garnered interest due to their diverse biological activities and applications in medicinal chemistry.

- Addition Reactions: The aldehyde group can undergo nucleophilic addition, forming alcohols or other derivatives.

- Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles under appropriate conditions.

- Condensation Reactions: This compound can react with amines or other nucleophiles to form imines or related compounds .

The reactivity of the bromine and chlorine substituents makes this compound a versatile intermediate in organic synthesis.

Research indicates that 7-bromo-2-chloroquinoline-3-carbaldehyde exhibits notable biological activities, particularly in antimicrobial and antitumor domains. Compounds with similar structures have demonstrated efficacy against various pathogens, including bacteria and fungi. The presence of the quinoline moiety is often linked to enhanced activity against Mycobacterium tuberculosis and other resistant strains .

Studies have shown that derivatives of chlorinated quinolines can inhibit specific enzymes involved in bacterial resistance, making them potential candidates for new antibiotic therapies .

Several methods have been employed for synthesizing 7-bromo-2-chloroquinoline-3-carbaldehyde:

- Starting from 2-Chloroquinoline: Bromination followed by formylation using reagents like paraformaldehyde.

- One-Pot Synthesis: Utilizing multi-component reactions where all reactants are combined in a single reaction vessel to yield the desired product efficiently.

- Reduction of Precursors: Starting from related quinoline derivatives, followed by selective bromination and chlorination under controlled conditions .

These methods highlight the compound's synthetic flexibility and adaptability in laboratory settings.

7-Bromo-2-chloroquinoline-3-carbaldehyde finds applications in various fields:

- Medicinal Chemistry: As a precursor for synthesizing biologically active compounds, particularly those targeting infectious diseases.

- Material Science: Potential use in developing new materials with specific electronic or optical properties due to its unique structure.

- Agricultural Chemistry: Exploration as a pesticide or herbicide candidate due to its biological activity against certain pests .

Interaction studies involving 7-bromo-2-chloroquinoline-3-carbaldehyde focus on its binding affinity with biological targets such as enzymes and receptors. These studies often utilize techniques like:

- Molecular Docking: To predict how the compound interacts at the molecular level with target proteins.

- In Vitro Assays: Testing the compound's efficacy against bacterial cultures or cancer cell lines to evaluate its therapeutic potential.

Such studies are crucial for understanding the mechanism of action and optimizing the compound for better efficacy .

Several compounds share structural similarities with 7-bromo-2-chloroquinoline-3-carbaldehyde, including:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 6-Bromo-2-chloroquinoline-3-carbaldehyde | 0.98 | Similar substitution pattern; different position of bromine. |

| 6-Bromo-2-chloro-8-methylquinoline-3-carbaldehyde | 0.97 | Methyl group addition alters biological activity profile. |

| 5-Bromo-2-chloro-1H-indole-3-carbaldehyde | 0.93 | Indole ring offers different reactivity compared to quinolines. |

| 7-Bromo-3-chloroisoquinoline-4-carbaldehyde | 0.93 | Isoquinoline structure may affect pharmacokinetics. |

| 6-Bromo-2-chloro-1H-indole-3-carbaldehyde | 0.92 | Indole derivative with potential distinct biological properties. |

These compounds highlight the uniqueness of 7-bromo-2-chloroquinoline-3-carbaldehyde within its chemical class, particularly regarding its specific halogenation pattern and resultant biological activities .

XLogP3

GHS Hazard Statements

H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic